molecular formula C10H11ClN2O2 B3078585 methyl 2-(1H-1,3-benzodiazol-2-yl)acetate hydrochloride CAS No. 1052528-15-0

methyl 2-(1H-1,3-benzodiazol-2-yl)acetate hydrochloride

Cat. No.: B3078585
CAS No.: 1052528-15-0
M. Wt: 226.66 g/mol
InChI Key: WPVAFCYVAVDGAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-1,3-benzodiazol-2-yl)acetate hydrochloride can be achieved through several methods. One common method involves the reaction of benzimidazole with chloroacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

    Temperature: Room temperature to reflux conditions

    Solvent: Methanol or ethanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or continuous reactors: To control the reaction conditions and optimize yield

    Purification steps: Such as crystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,3-benzodiazol-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Various substituted benzimidazole derivatives

Properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9;/h2-5H,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVAFCYVAVDGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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